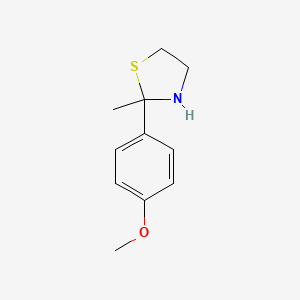
2-(p-Methoxyphenyl)-2-methylthiazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(p-Methoxyphenyl)-2-methylthiazolidine is an organic compound that belongs to the thiazolidine class of heterocyclic compounds It features a thiazolidine ring substituted with a p-methoxyphenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-Methoxyphenyl)-2-methylthiazolidine typically involves the reaction of p-methoxybenzaldehyde with cysteine or a cysteine derivative under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the thiazolidine ring.
-
Reaction with Cysteine
- p-Methoxybenzaldehyde, cysteine, acidic catalyst (e.g., hydrochloric acid).
Conditions: The reaction mixture is heated under reflux for several hours.
p-Methoxybenzaldehyde and cysteine are dissolved in a suitable solvent (e.g., ethanol), and the acidic catalyst is added. The mixture is heated under reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC). The product is then isolated by filtration and purified by recrystallization. -
Industrial Production Methods
- Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to improve yield and purity. Continuous flow reactors and automated synthesis systems are often employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-(p-Methoxyphenyl)-2-methylthiazolidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
-
Oxidation
Reagents: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Conditions: The reaction is typically carried out in an aqueous or organic solvent at elevated temperatures.
Products: Oxidation of the thiazolidine ring can lead to the formation of sulfoxides or sulfones.
-
Reduction
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Conditions: The reaction is carried out in an inert atmosphere, often at low temperatures.
Products: Reduction can lead to the formation of the corresponding thiazolidine alcohols.
-
Substitution
Reagents: Various nucleophiles such as halides or amines.
Conditions: The reaction is typically carried out in the presence of a base or catalyst.
Products: Substitution reactions can lead to the formation of a wide range of derivatives with different functional groups.
Scientific Research Applications
2-(p-Methoxyphenyl)-2-methylthiazolidine has several scientific research applications:
-
Medicinal Chemistry
- It is investigated for its potential as a pharmacophore in the design of new drugs, particularly for its antimicrobial and anti-inflammatory properties.
-
Organic Synthesis
- It serves as a building block in the synthesis of more complex heterocyclic compounds and natural product analogs.
-
Biological Studies
- It is used in studies to understand the interaction of thiazolidine derivatives with biological targets, such as enzymes and receptors.
-
Industrial Applications
- It is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(p-Methoxyphenyl)-2-methylthiazolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
2-(p-Methoxyphenyl)-2-methylthiazolidine can be compared with other thiazolidine derivatives, such as:
-
2-Phenyl-2-methylthiazolidine
- Similar structure but lacks the methoxy group, which can affect its chemical reactivity and biological activity.
-
2-(p-Methoxyphenyl)-2-ethylthiazolidine
- Similar structure but with an ethyl group instead of a methyl group, which can influence its steric and electronic properties.
-
2-(p-Methoxyphenyl)-2-methylthiazoline
- Similar structure but with a thiazoline ring, which can alter its chemical stability and reactivity.
The presence of the p-methoxyphenyl group in this compound imparts unique electronic and steric properties, making it distinct from other similar compounds.
Properties
CAS No. |
74019-44-6 |
|---|---|
Molecular Formula |
C11H15NOS |
Molecular Weight |
209.31 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-2-methyl-1,3-thiazolidine |
InChI |
InChI=1S/C11H15NOS/c1-11(12-7-8-14-11)9-3-5-10(13-2)6-4-9/h3-6,12H,7-8H2,1-2H3 |
InChI Key |
HSKTUJBCVTVBBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(NCCS1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















